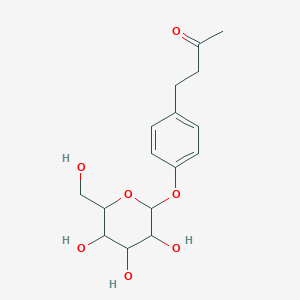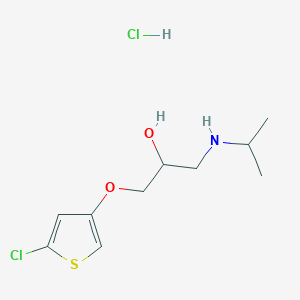
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This chemical is commonly known as Carteolol hydrochloride and is used in the treatment of various medical conditions. Carteolol hydrochloride is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions.
作用机制
Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. By blocking these receptors, Carteolol hydrochloride reduces the effects of adrenaline and other stress hormones on the body. This results in a decrease in heart rate, blood pressure, and the workload of the heart.
生化和生理效应
Carteolol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which can help to reduce the workload of the heart. Additionally, Carteolol hydrochloride has been shown to reduce intraocular pressure, making it effective in treating glaucoma.
实验室实验的优点和局限性
One advantage of using Carteolol hydrochloride in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific physiological processes. Additionally, Carteolol hydrochloride has been extensively studied, so there is a wealth of information available on its effects and potential uses.
One limitation of using Carteolol hydrochloride in lab experiments is that it is a beta-blocker, which means that it can have systemic effects on the body. This can make it difficult to isolate the effects of Carteolol hydrochloride on specific physiological processes. Additionally, Carteolol hydrochloride can have side effects, which can impact the results of lab experiments.
未来方向
There are several potential future directions for research on Carteolol hydrochloride. One area of interest is its potential use in treating other medical conditions, such as heart failure and arrhythmias. Additionally, Carteolol hydrochloride may have potential as a neuroprotective agent, as it has been shown to reduce intraocular pressure and may have similar effects on the brain.
Conclusion:
Carteolol hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential use in treating hypertension, angina, and glaucoma. Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. While Carteolol hydrochloride has several advantages for use in lab experiments, it also has limitations due to its systemic effects on the body. There are several potential future directions for research on Carteolol hydrochloride, including its potential use in treating other medical conditions and as a neuroprotective agent.
合成方法
Carteolol hydrochloride is synthesized by reacting 2-chloro-4-thiophenol with epichlorohydrin in the presence of a base. The resulting product is then reacted with isopropylamine to form 1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol. This product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
科学研究应用
Carteolol hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating hypertension and angina. Additionally, Carteolol hydrochloride has been studied for its potential use in treating glaucoma, a condition that causes damage to the optic nerve and can lead to blindness.
属性
CAS 编号 |
132719-64-3 |
|---|---|
产品名称 |
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride |
分子式 |
C10H17Cl2NO2S |
分子量 |
286.22 g/mol |
IUPAC 名称 |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H16ClNO2S.ClH/c1-7(2)12-4-8(13)5-14-9-3-10(11)15-6-9;/h3,6-8,12-13H,4-5H2,1-2H3;1H |
InChI 键 |
KDARAXIJQXFOPB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
规范 SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
同义词 |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol hydrochlo ride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



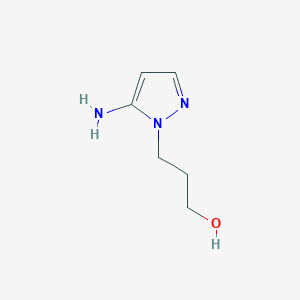
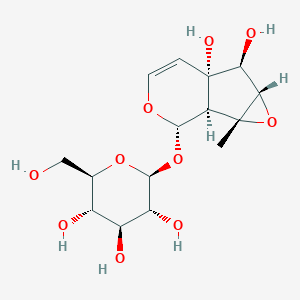
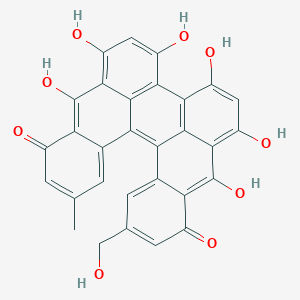
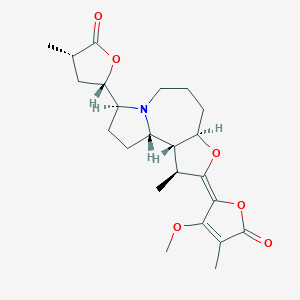
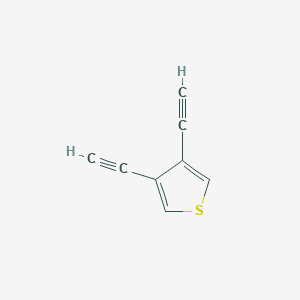
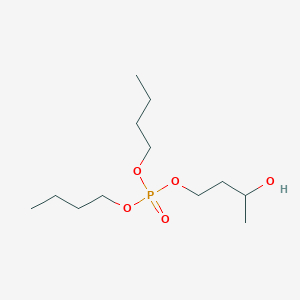
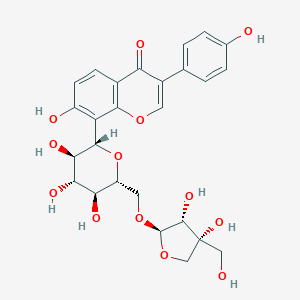

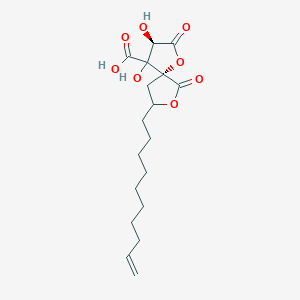
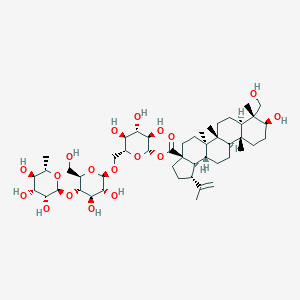
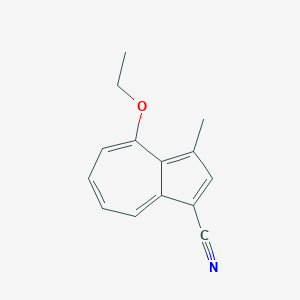
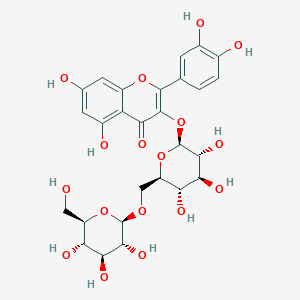
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
